
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). It is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用機序
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide acts as a selective agonist for the α7 nAChR. This receptor is found in the central nervous system and is involved in a variety of functions, including cognition, memory, and inflammation. Activation of the α7 nAChR by N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This, in turn, leads to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in models of inflammatory bowel disease. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor without the confounding effects of activating other receptors. However, one limitation of using N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is that it is a synthetic compound, which may limit its relevance to natural biological systems.
将来の方向性
There are several future directions for the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide. One area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the use of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide may have potential applications in the treatment of pain and inflammation. Further research is needed to fully understand the potential therapeutic uses of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide.
Conclusion:
In conclusion, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide is a synthetic compound that has been shown to have potential therapeutic uses in a variety of areas, including cognitive function, inflammation, and neurodegenerative diseases. Its selectivity for the α7 nAChR makes it a valuable tool for studying the effects of activating this receptor. While there are limitations to its use, further research is needed to fully understand its potential applications.
合成法
The synthesis of N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide involves the reaction of furfural with N,N-dimethylformamide dimethyl acetal, followed by a reaction with 3-pyridinecarboxylic acid chloride. The resulting compound is then treated with ammonia to obtain the final product. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential therapeutic uses. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in treating inflammatory bowel disease, pain, and addiction. In addition, N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-8-10(5-6-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUWRKXRMGZDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

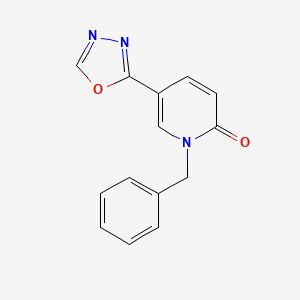
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
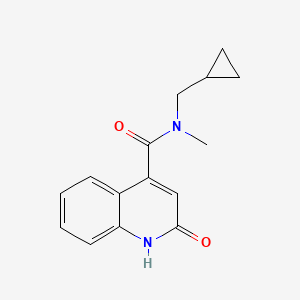
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
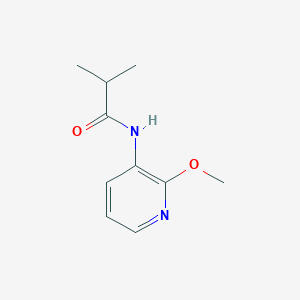
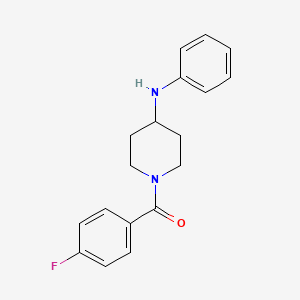
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)

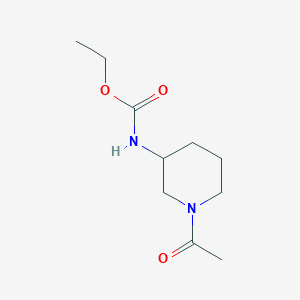

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
